molecular formula C34H70O B121377 Tetratriacontanol CAS No. 28484-70-0

Tetratriacontanol

Cat. No. B121377
CAS RN: 28484-70-0
M. Wt: 494.9 g/mol
InChI Key: OULAJFUGPPVRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetratriacontanol, commonly referred to as TRIA, is a long-chain aliphatic alcohol that is synthesized by plants and is a component of most biological material. It has been studied for its ability to regulate plant growth, and new formulations have shown activity at very low doses. Exogenous applications of TRIA have been reported to regulate several physiological and biochemical processes in plants, including carbohydrate metabolism. However, the results of TRIA's effects on crop yield have not been consistently positive in the U.S., which has prevented its commercial recommendation .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of tetratriacontanol, they do provide insights into the synthesis of related compounds. For instance, the synthesis of tetrazole derivatives through multicomponent reactions (MCR) is highlighted, which is a method that could potentially be adapted for the synthesis of various long-chain alcohols or related compounds by providing access to a diverse range of scaffolds . Similarly, the preparation of 1H-tetrazoles from nitriles in water using zinc salts as catalysts is another synthetic approach that showcases the versatility of reactions in producing heterocyclic compounds, which could be relevant for synthesizing structurally complex alcohols .

Molecular Structure Analysis

The molecular structure of tetratriacontanol is not directly analyzed in the provided papers. However, the structure of a related compound, tetratriacontanonaenoic acid, which is a very-long-chain polyunsaturated fatty acid with nine double bonds, was elucidated using extensive spectroscopic analysis, including 1H and 13C NMR, MS, IR, and UV. This type of analysis is crucial for understanding the detailed structure of complex organic molecules and could be applied to the study of tetratriacontanol's structure .

Chemical Reactions Analysis

The papers provided do not offer specific information on the chemical reactions of tetratriacontanol. However, they do discuss the reactivity of related compounds. For example, the reactivity of tetrazole derivatives and their binding modes to receptors are considered important for medicinal chemistry and drug design, suggesting that the reactivity of tetratriacontanol could also be of interest in similar contexts . Additionally, the synthesis and reactivity of tetrabenzotriazacorrole complexes, which are chemically reduced phthalocyanines, indicate the potential for diverse reactivity in macrocyclic and long-chain compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetratriacontanol are indirectly mentioned in the context of its effects on plant growth. It is known that TRIA can influence the activity of enzymes related to carbohydrate metabolism, which suggests that it interacts with biological systems in a specific manner. The temperature conditions before foliar applications of TRIA can also affect the plant's response, indicating that its physical properties may be sensitive to environmental factors . The antagonistic effects of certain compounds, such as phthalate esters, on the response of plants to TRIA further imply that its chemical properties can be influenced by the presence of other chemicals .

Scientific Research Applications

  • Herbicidal Properties in Rice Hulls Tetratriacontanol, identified in rice hulls (Oryza sativa), has demonstrated about 13-20% inhibitory activity based on chlorophyll reduction, indicating potential herbicidal properties. This finding expands our understanding of natural herbicides and their applications in agriculture (Chung, Hahn, & Ahmad, 2005).

  • Anti-Inflammatory Properties in Prinsepia Utilis A study on Prinsepia utilis, a plant species, isolated tetratriacontanol and identified its presence for the first time in this species. This adds to the knowledge of plant-based compounds with potential anti-inflammatory applications (Yi, 2006).

  • Antibacterial Derivatives from Agave Americana New antibacterial tetratriacontanol derivatives have been isolated from Agave americana L. These compounds showed significant antibacterial activity, suggesting their potential use in developing new antibacterial agents (Parmar et al., 1992).

  • Isolation from Beeswax for Hypercholesterolemia Treatment Tetratriacontanol was isolated from beeswax using lipase-catalyzed methanolysis in supercritical carbon dioxide. Given its presence in long-chain aliphatic alcohols, it may have benefits in treating hypercholesterolemia, a significant health concern (Jackson & Eller, 2006).

  • From Cissus Quadrangularis Leaves In a phytochemical investigation of Cissus quadrangularis leaves, tetratriacontanol was identified among other compounds. This research contributes to the understanding of the chemical composition of this plant, which has various medicinal uses (Jain, Thakur, Hingorani, & Laddha, 2009).

properties

IUPAC Name

tetratriacontan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULAJFUGPPVRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182712
Record name 1-Tetratriacontanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sapiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Tetratriacontanol

CAS RN

28484-70-0
Record name 1-Tetratriacontanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28484-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Tetratriacontanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028484700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tetratriacontanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-TETRATRIACONTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BV78573LP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sapiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

92 °C
Record name Sapiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

aluminium and magnesium hydroxystearate: 10;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
magnesium hydroxystearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetratriacontanol
Reactant of Route 2
Reactant of Route 2
Tetratriacontanol
Reactant of Route 3
Reactant of Route 3
Tetratriacontanol
Reactant of Route 4
Reactant of Route 4
Tetratriacontanol
Reactant of Route 5
Reactant of Route 5
Tetratriacontanol
Reactant of Route 6
Reactant of Route 6
Tetratriacontanol

Citations

For This Compound
580
Citations
A Watanabe - Bulletin of the Chemical Society of Japan, 1961 - journal.csj.jp
1. Determination of the melting points and transition points of the even carbon numbered alcohols from C 12 to C 34 was made by thermal analysis. The transition points of the alcohols …
Number of citations: 56 www.journal.csj.jp
VS Parmar, HN Jha, AK Gupta, AK Prasad, S Gupta… - Tetrahedron, 1992 - Elsevier
… namely Shydraxy-7-methaxy2-m’~ontyl-4H-I-benzopyran-4-one, tetratriacontyl hexaakxnoate and tetratriacontanol. Two of them exhibited significant antibacterial activity …
Number of citations: 18 www.sciencedirect.com
IM Chung, SJ Hahn, A Ahmad - Journal of chemical ecology, 2005 - Springer
An ethyl acetate extract of Oryza sativa (rice) hulls yielded seven compounds: hentriacontane, 1-tetratriacontanol, β-sitosterol, momilactone A, momilactone B, tricin (a flavonoid), and β-…
Number of citations: 133 link.springer.com
H Yao, C Wei, H Song, R Guo - 2012 - scirp.org
… and 1-tetratriacontanol in policosanol filmcoated tablets were … and 1-tetratriacontanol were qualitatively analyzed by GC-MS… -dotriacontanol and 1-tetratriacontanol. The developed …
Number of citations: 5 www.scirp.org
K Saha - 2005 - psasir.upm.edu.my
Damnacanthal and nordamnacanthal were synthesized due to their interesting property as cytotoxic agents against several cancer cell-lines. Friedel-Craft condensation reaction has …
Number of citations: 2 www.psasir.upm.edu.my
E López, J Illnait, V Molina, A Oyarzábal… - … American Journal of …, 2008 - sedici.unlp.edu.ar
D-002 is a mixture of higher aliphatic alcohols (tetracosanol, hexacosanol, octacosanol, triacontanol, dotriacontanol, tetratriacontanol) purified from beeswax with antioxidant effects, …
Number of citations: 0 sedici.unlp.edu.ar
R Pandey, R Kaur, R Malasoni, MM Gupta - 2008 - nopr.niscpr.res.in
A new triterpene ester, together with tetratriacontanol and 24β-ethylcholesta-5,22E,25-triene-3β-ol, has been isolated from the aerial parts of Clerodendrum phlomidis L. Occurrence of a …
Number of citations: 14 nopr.niscpr.res.in
MA Jackson, FJ Eller - The Journal of supercritical fluids, 2006 - Elsevier
Aliphatic alcohols of chain lengths of 24–34 carbons have been found to be beneficial in treating hypercholesterolemia. Approximately 40% of beeswax is long-chain esters which can …
Number of citations: 62 www.sciencedirect.com
J Vandana, T Achal, H Lal, KS Laddha - Pharmacognosy Research, 2009 - phcogres.com
A phytochemical investigation of Cissus quadrangularis leaves yielded five additional known compounds including eicosyl eicosanoate, tetratriacontanol, tetratriacontanoic acid, α-…
Number of citations: 11 phcogres.com
VU AHMAD, S Bano - JOURNAL OF …, 1985 - CHEM SOC PAKISTAN HEJ RES …
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.